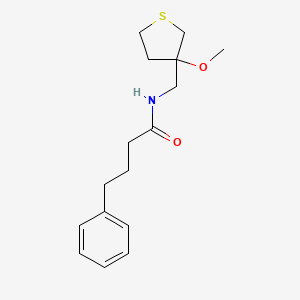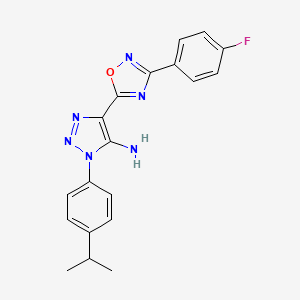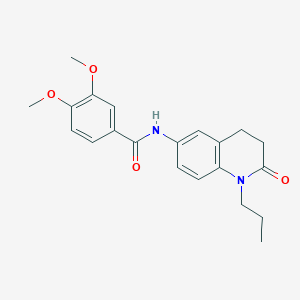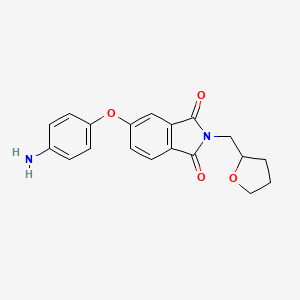
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-phenylbutanamide, also known as MTMP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MTMP is a synthetic cannabinoid that binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of marijuana. However, unlike THC, the main psychoactive component in marijuana, MTMP does not produce the same effects on behavior and cognition.
科学的研究の応用
Anticonvulsant and Neuroprotective Properties
Research on derivatives similar to N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-phenylbutanamide indicates their potential in treating convulsions and offering neuroprotection. For instance, a study by Hassan, M. Z., Khan, S., & Amir, M. (2012) reported on the design, synthesis, and evaluation of N-(substituted benzothiazol-2-yl)amide derivatives for anticonvulsant and neuroprotective effects. One of the compounds showed promising results as an effective anticonvulsant with significant neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating its potential as a lead in searching for safer and more effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
Radiosynthesis and Imaging Applications
Another area of application is in the development of imaging agents for positron emission tomography (PET). Wagner, S., et al. (2009) described the radiosynthesis of an F-labelled derivative of a matrix metalloproteinase inhibitor for PET imaging. This research highlights the potential of such compounds in medical imaging and diagnostics, facilitating the study of various diseases at the molecular level (Wagner et al., 2009).
Synthetic Methodologies and Chemical Analysis
Research also focuses on synthetic methodologies and chemical analysis of compounds with structural similarities. Selezneva, N. K., et al. (2018) explored novel synthetic routes and chemical behaviors, offering insights into the preparation and potential applications of these compounds in various fields, including pharmaceuticals and material science (Selezneva et al., 2018).
特性
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-19-16(10-11-20-13-16)12-17-15(18)9-5-8-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYIRDJYRWYJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2635013.png)

![(4-phenylpiperazino)[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2635016.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2635017.png)


methanone](/img/structure/B2635022.png)
![N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2635024.png)
![3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2635025.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2635030.png)
![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2635031.png)


